

Application Notes and Protocols for the Structural Analysis of Isoviolanthin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isoviolanthin

Cat. No.: B1494805

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoviolanthin is a flavonoid C-glycoside with demonstrated biological activities, including potential therapeutic effects in hepatocellular carcinoma.[1][2] The precise structural elucidation of **isoviolanthin** is crucial for understanding its structure-activity relationships and for quality control in drug development. This document provides detailed application notes and experimental protocols for the structural analysis of **isoviolanthin** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Identification of Isoviolanthin

The structure of **isoviolanthin** has been identified as apigenin-6-C-glucosyl-8-C-rhamnoside. The structural analysis relies on a combination of one- and two-dimensional NMR spectroscopy to determine the carbon skeleton and the connectivity of the sugar moieties, and mass spectrometry to ascertain the molecular weight and fragmentation patterns.

Data Presentation:

The quantitative NMR and MS data for **isoviolanthin** are summarized in the tables below for easy reference and comparison.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Isoviolanthin**

Position	¹ H NMR (400 MHz, DMSO-d ₆) δ [ppm] (J [Hz])	¹³ C NMR (101 MHz, DMSO-d ₆) δ [ppm]
Aglycone (Apigenin)		
2	-	164.52
3	6.80 (s, 1H)	102.82
4	-	182.64
5	13.91 (s, 1H)	161.66
6	-	107.59
7	-	162.69
8	-	105.44
9	-	155.54
10	-	103.58
1'	-	122.03
2'	8.03 (d, J = 8.8 Hz, 2H)	129.47
3'	6.90 (d, J = 8.8 Hz, 2H)	116.31
4'	-	157.65
5'	6.90 (d, J = 8.8 Hz, 2H)	116.31
6'	8.03 (d, J = 8.8 Hz, 2H)	129.47
6-C-Glucose		
1"	4.71 (d, J = 10.1 Hz, 1H)	73.80
2"	-	71.18
3"	-	79.18
4"	-	71.18
5"	-	82.32
6"	-	61.85

8-C-Rhamnose		
1'''	5.02 (d, J = 5.8 Hz, 1H)	74.90
2'''	-	72.23
3'''	-	74.55
4'''	-	72.64
5'''	-	77.73
6'''	1.26 (d, J = 5.2 Hz, 3H)	18.67

Data sourced from Yang et al. (2018).[1]

Table 2: Mass Spectrometry Data for **Isoviolanthin**

Ionization Mode	Precursor Ion [M-H] ⁻ (m/z)	MS ² Fragmentation Ions (m/z)
ESI-	577.1561	457.1133, 413.0853, 383.0763, 353.0665, 325.0714

Note: The fragmentation data for the isomeric compound violanthin is presented here as a reference, as detailed fragmentation data for **isoviolanthin** was not available in the searched literature. The fragmentation pattern is expected to be very similar.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments in the structural elucidation of **isoviolanthin**.

2.1. Sample Preparation

- Extraction: **Isoviolanthin** can be extracted from plant sources like *Dendrobium officinale* using methanol.[1]

- Purification: The crude extract is typically subjected to chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate pure **isoviolanthin**.
- Sample for NMR: Dissolve approximately 5-10 mg of purified **isoviolanthin** in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Sample for MS: Prepare a stock solution of purified **isoviolanthin** in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase for analysis.

2.2. NMR Spectroscopy Protocol

- Instrument: Bruker Avance III HD 400 MHz Digital NMR Spectrometer or equivalent.
- Software: TopSpin, MestReNova, or similar NMR data processing software.
- Experiments:
 - ¹H NMR:
 - Pulse Program: zg30
 - Solvent: DMSO-d₆
 - Temperature: 298 K
 - Number of Scans: 16-64
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 4.0 s
 - ¹³C NMR:
 - Pulse Program: zgpg30
 - Solvent: DMSO-d₆
 - Temperature: 298 K

- Number of Scans: 1024-4096
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.0 s
- 2D NMR (COSY, HSQC, HMBC):
 - Utilize standard pulse programs available on the spectrometer for these experiments to establish proton-proton and proton-carbon correlations for unambiguous signal assignments.

2.3. Mass Spectrometry Protocol

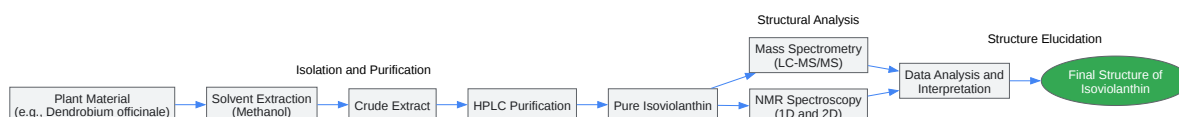
- Instrument: Thermo Finnigan LCQ FLEET (or equivalent) equipped with an Electrospray Ionization (ESI) source.
- Software: Xcalibur or similar instrument control and data analysis software.
- Liquid Chromatography (LC) Conditions:
 - Column: A suitable C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.9 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to achieve separation, for example, starting with a low percentage of B and gradually increasing.
 - Flow Rate: 0.2 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Capillary Voltage: 3.5 kV.

- Drying Gas Flow: 10 L/min.
- Drying Gas Temperature: 350 °C.
- MS Scan Range: m/z 100-1000.
- MS/MS Analysis: Select the precursor ion $[M-H]^-$ (m/z 577.1) for collision-induced dissociation (CID). Vary collision energy to obtain optimal fragmentation for structural confirmation.

Visualizations

3.1. Experimental Workflow for **Isoviolanthin** Structural Elucidation

The following diagram illustrates the general workflow for the isolation and structural characterization of **isoviolanthin**.

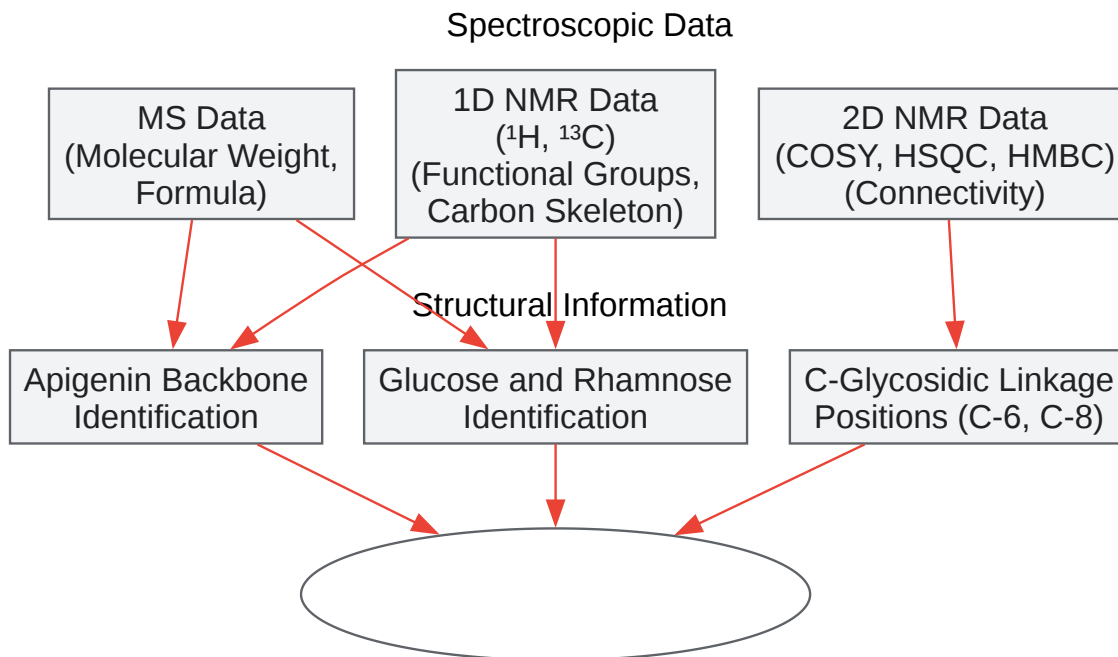


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Caption: Workflow for **Isoviolanthin** Analysis.

3.2. Logical Relationship for Structural Confirmation

This diagram shows the logical connections between the different spectroscopic data and the final confirmed structure of **isoviolanthin**.



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Caption: Structural Confirmation Logic.

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References

- 1. Isoviolanthin Extracted from *Dendrobium officinale* Reverses TGF- β 1-Mediated Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF- β /Smad and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoviolanthin Extracted from *Dendrobium officinale* Reverses TGF- β 1-Mediated Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF- β /Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Violanthin | C₂₇H₃₀O₁₄ | CID 442665 - PubChem [pubchem.ncbi.nlm.nih.gov]

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